molecular formula C8H6BrFO2 B2796863 3-Bromo-2-fluoro-6-methyl-benzoic acid CAS No. 1427433-22-4

3-Bromo-2-fluoro-6-methyl-benzoic acid

Cat. No. B2796863
CAS RN: 1427433-22-4
M. Wt: 233.036
InChI Key: UWEYXKANOPMPLE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methyl-benzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds .


Synthesis Analysis

The synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid involves several steps. It may be synthesized from 3-Bromo-2-methylbenzoic acid . The exact synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-fluoro-6-methyl-benzoic acid is C8H6BrFO2 . The exact mass is 217.937866 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-fluoro-6-methyl-benzoic acid include a density of 1.6±0.1 g/cm3, a boiling point of 316.1±30.0 °C at 760 mmHg, and a melting point of 152-156 °C (lit.) .

Scientific Research Applications

Thermodynamic Properties and Structure-Property Relationships

Experimental and computational studies have evaluated the thermodynamic properties of halogen-substituted benzoic acids, including derivatives similar to 3-bromo-2-fluoro-6-methyl-benzoic acid. These investigations focus on understanding the impact of halogen substitution on the energetic and structural characteristics of benzoic acid compounds. The development of a group contribution procedure for estimating enthalpies of formation and vaporization highlights the relevance of these compounds in material science and environmental assessments. Such research aids in predicting the behavior of new halogenated benzoic acids in various phases and their potential environmental fate (Zherikova & Verevkin, 2019).

Crystal Structure Analysis

Crystallographic studies of bromo-hydroxy-benzoic acid derivatives provide insights into the molecular arrangements that influence compound properties and reactivity. Understanding the crystal structures of these compounds through hydrogen bonding and π-π interactions is crucial for designing materials with desired physical and chemical characteristics (Suchetan et al., 2016).

Environmental Degradation Pathways

Research on the degradation pathways of aromatic compounds in methanogenic environments utilizes halogenated benzoic acids to trace the transformation processes. Such studies reveal the sequential degradation steps leading to methane production, demonstrating the environmental breakdown of complex organic pollutants. This research is essential for understanding the biodegradation of hazardous substances and improving waste management strategies (Londry & Fedorak, 1993).

Synthetic Methodology Development

The synthesis of halogen-substituted benzoic acids, including 3-bromo-2-fluoro-6-methyl-benzoic acid analogs, has been explored to develop new chemical methodologies. These synthetic routes enable the production of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. By understanding the regioselective functionalization of benzene derivatives, researchers can design more efficient and selective synthetic strategies (Dmowski & Piasecka-Maciejewska, 1998).

Solubility and Material Compatibility

The solubility characteristics of halogen-substituted benzoic acids in various solvents have been systematically studied. This research is vital for determining the solubility parameters that influence compound processing and application in different industrial contexts. Understanding the solubility behavior aids in material selection for chemical manufacturing and pharmaceutical formulation processes (Gu et al., 2020).

properties

IUPAC Name

3-bromo-2-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEYXKANOPMPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-methyl-benzoic acid

CAS RN

1427433-22-4
Record name 3-bromo-2-fluoro-6-methyl-benzoic acid
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